6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde
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Overview
Description
6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a nicotinaldehyde core substituted with a benzyl(methyl)amino group at the 6-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde typically involves multi-step organic reactions One common synthetic route starts with the preparation of 4-methylnicotinaldehyde, which can be achieved through the oxidation of 4-methylnicotinic acidThis can be done by reacting 4-methylnicotinaldehyde with benzylmethylamine under appropriate conditions, such as in the presence of a base like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: 6-(Benzyl(methyl)amino)-4-methylnicotinic acid
Reduction: 6-(Benzyl(methyl)amino)-4-methyl-2-hydroxynicotinaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The benzyl(methyl)amino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzylamino)-4-methylnicotinaldehyde
- 6-(Methylamino)-4-methylnicotinaldehyde
- 6-(Benzyl(methyl)amino)-nicotinaldehyde
Uniqueness
6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde is unique due to the presence of both benzyl and methyl groups on the amino substituent, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its ability to interact with a broader range of molecular targets compared to similar compounds with only one substituent .
Properties
Molecular Formula |
C15H16N2O |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-[benzyl(methyl)amino]-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H16N2O/c1-12-8-15(16-9-14(12)11-18)17(2)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 |
InChI Key |
UWBRJQHZCUEUNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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